(E)-3-(furan-2-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16(4-3-14-2-1-7-24-14)21-11-13-10-18-17(19-15(13)12-21)20-5-8-23-9-6-20/h1-4,7,10H,5-6,8-9,11-12H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJYDKXCTRCDLH-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one, often referred to as compound 1, is a small molecule that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
The compound can be synthesized through a series of reactions involving furan derivatives and pyrrolopyrimidine frameworks. The molecular formula is with a molecular weight of approximately 326.36 g/mol. The synthesis typically involves microwave-assisted reactions to enhance yield and reduce reaction time .
Antiviral Activity
Recent studies have demonstrated that compound 1 exhibits notable antiviral properties. In vitro assays indicate that it interacts with viral proteins during the early stages of the viral replication cycle. For instance, one study reported that certain derivatives of this compound showed significant inhibition of viral infection when administered prior to infection, while the efficacy diminished when applied post-infection .
The mechanism appears to involve binding to the spike glycoprotein of viruses, thereby reducing viral load. Specifically, compounds with hydroxyl groups in their structure showed enhanced activity due to improved interactions with viral proteins .
Anticancer Activity
In addition to its antiviral effects, compound 1 has been evaluated for its anticancer potential. Structure-activity relationship studies have revealed that modifications to the pyrrolopyrimidine core can significantly influence its potency against various cancer cell lines. For example, the compound demonstrated cytotoxic effects in HeLa and L363 cancer cell lines with IC50 values ranging from 2 to 10 µM depending on the specific structural modifications .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
| Modification | Effect on Activity | IC50 Value |
|---|---|---|
| Hydroxyl group on phenyl ring | Increased interaction with viral proteins | 2 µM |
| Morpholino substitution | Enhanced cellular uptake and cytotoxicity | 5 µM |
| Furan moiety presence | Crucial for therapeutic activity | 3 µM |
These findings suggest that careful modification of the compound's structure can lead to improved therapeutic profiles.
Case Studies
- Antiviral Efficacy : A study evaluated various derivatives of compound 1 against a panel of viruses. The results indicated that compounds with specific substitutions on the furan ring exhibited up to 70% inhibition of viral replication in pre-infection assays .
- Cancer Cell Line Studies : In another study focused on anticancer activity, derivatives were tested against breast and colorectal cancer cell lines, showing promising results with significant cell death observed at concentrations below 10 µM .
Scientific Research Applications
Synthesis and Structural Characteristics
This compound can be synthesized through a series of reactions involving furan derivatives and pyrrolo-pyrimidine scaffolds. The Ugi-Zhu reaction has been notably employed to create bis-furyl-pyrrolo compounds, which serve as precursors for the target molecule. The synthesis typically involves the use of catalysts such as scandium(III) triflate and microwave irradiation to enhance yields and reaction efficiency .
The molecular formula of this compound is , with a molecular weight of approximately 326.36 g/mol. Its structure includes a furan moiety and a morpholino group, which contribute to its biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to this structure. For instance, derivatives containing furan rings have demonstrated activity against SARS-CoV-2, suggesting that similar compounds may interact with viral proteins to inhibit replication . The presence of the furan moiety is crucial for exerting therapeutic effects, as it appears to enhance interaction with viral targets.
Anticancer Activity
The compound's structural components position it as a candidate for targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is pivotal in cancer biology. Research has shown that morpholino-containing pyrimidine derivatives exhibit potent inhibitory effects on PI3K, leading to reduced cell proliferation in various cancer models . The modification of such structures could yield new anticancer agents with improved efficacy.
Case Studies and Research Findings
- Antiviral Activity Against SARS-CoV-2 : A study reported that specific derivatives showed significant inhibition of viral infection when administered prior to exposure to the virus. Compounds were evaluated for their ability to prevent infection by targeting early stages of viral replication, indicating a promising therapeutic profile for respiratory viruses .
- PI3K Inhibition : Research indicated that certain analogues of morpholino-pyrimidines displayed IC50 values in the nanomolar range against PI3Kα, demonstrating their potential as selective inhibitors in cancer therapy. This highlights the importance of structural modifications in enhancing biological activity and selectivity against cancerous cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of the Target Compound and Patent Derivatives
| Feature | Target Compound | Patent Compound 1 (EP 2 402 347 A1) | Patent Compound 2 (EP 2 402 347 A1) |
|---|---|---|---|
| Core Structure | Pyrrolo[3,4-d]pyrimidine | Thieno[3,2-d]pyrimidine | Thieno[2,3-d]pyrimidine |
| Substituent at Position | - 2-morpholino - 6-(E)-3-(furan-2-yl)propenone |
- 4-morpholino - 7-methyl - 6-(piperazinyl-methyl) |
- 4-morpholino - 6-(pyrrolo[2,3-b]pyridin-5-yl) |
| Key Functional Groups | Morpholino, furan, α,β-unsaturated ketone | Morpholino, thiophene, piperazine | Morpholino, thiophene, pyrrolopyridine |
| Structural Implications | Enhanced π-π stacking (furan) and conformational rigidity (propenone chain) | Increased lipophilicity (thiophene) and basicity (piperazine) | Improved solubility (pyrrolopyridine) and target engagement potential |
Key Observations:
Core Heterocycle Differences: The target compound’s pyrrolo[3,4-d]pyrimidine core differs from the thieno-pyrimidine cores in the patent compounds. Thieno-pyrimidines (Patent Compounds 1–2) exhibit higher electron-deficient character compared to pyrrolo-pyrimidines, which may influence redox stability and metabolic pathways .
Substituent Variations: The (E)-propenone chain with a furan-2-yl group in the target compound introduces a planar, conjugated system, favoring interactions with hydrophobic enzyme pockets. In contrast, the piperazinyl and pyrrolopyridinyl substituents in the patent compounds enhance solubility and hydrogen-bonding capacity .
Lumping Strategy Considerations :
- While lumping strategies group compounds with similar structures for predictive modeling (e.g., physicochemical properties), the target compound’s unique core and substituents likely exclude it from such groupings, necessitating individualized analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
